

An In-depth Technical Guide to 3-Hydroxybenzeneboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-hydroxyphenyl)boronic Acid

Cat. No.: B1301963

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxybenzeneboronic acid, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document details its physicochemical properties, experimental protocols for its synthesis, and its role in various chemical reactions and biological systems.

Core Data Summary

The key quantitative and qualitative data for 3-hydroxybenzeneboronic acid are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of 3-Hydroxybenzeneboronic Acid

Property	Value	Reference
Molecular Weight	137.93 g/mol	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₇ BO ₃	[1] [4] [5] [6]
CAS Number	87199-18-6	[1] [2] [3] [5]
Melting Point	210-213 °C (decomposes)	[3] [5] [7]
Appearance	White to cream, pale brown, pink, or pale gray powder/crystals	[4] [5] [6]
pKa	pK ₁ : 8.55; pK ₂ : 10.84 (at 25°C)	[5]
Solubility	Soluble in DMSO and corn oil. Protocols for aqueous solutions often require co-solvents like PEG300 and Tween-80.	[8]

Table 2: Chemical Identifiers and Computational Data

Identifier	Value	Reference
Synonyms	(3-Hydroxyphenyl)boronic acid, m-Hydroxybenzeneboronic acid	[1] [2] [3]
IUPAC Name	(3-hydroxyphenyl)boronic acid	[4] [6]
SMILES	OB(O)C1=CC=CC(O)=C1	[1] [3] [4] [5] [6]
InChI Key	WFWQWTPAPNEOFE- UHFFFAOYSA-N	[3] [4] [5] [6]
Topological Polar Surface Area (TPSA)	60.69 Å ²	[1]
LogP	-0.928	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	3	[1]

Experimental Protocols

Synthesis of 3-Hydroxybenzeneboronic Acid from m-Bromophenol

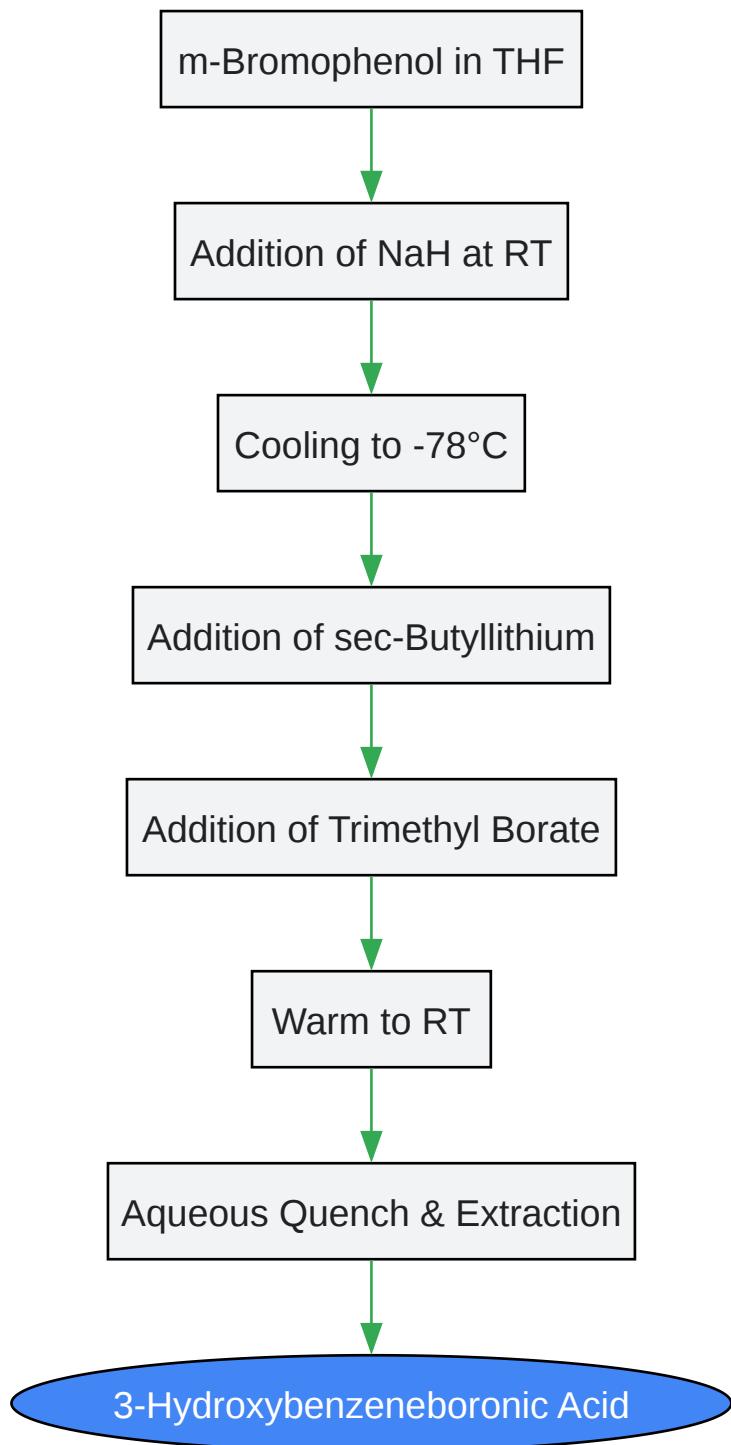
A common and effective method for the synthesis of 3-hydroxybenzeneboronic acid involves the reaction of m-bromophenol with an organolithium reagent followed by quenching with a borate ester.[\[5\]](#)[\[9\]](#)

Materials:

- m-Bromophenol
- Anhydrous tetrahydrofuran (THF)
- Sodium hydride (60% dispersion in mineral oil)
- sec-Butyllithium (1.3 M solution in cyclohexane)

- Trimethyl borate
- Deionized water
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

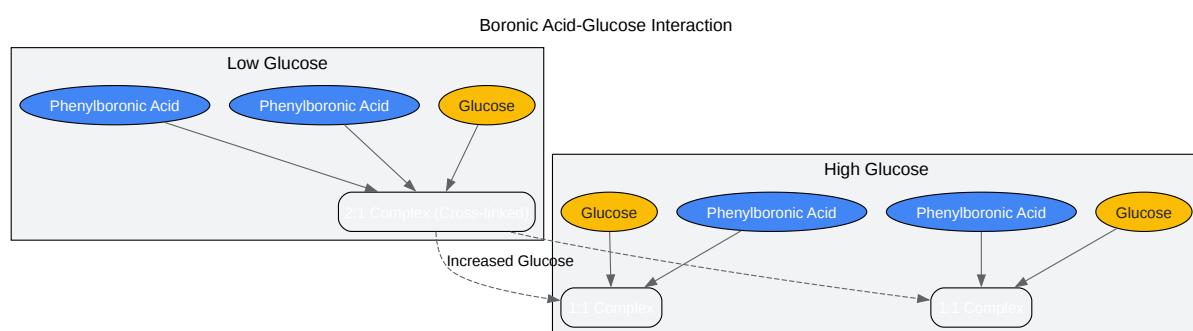

- Dissolve m-bromophenol (50 mmol, 8.65 g) in anhydrous tetrahydrofuran (150 mL) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- At room temperature, carefully add sodium hydride (60 mmol, 2.4 g) to the solution. Stir the mixture for 1 hour.
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Slowly add sec-butyllithium (65 mmol, 50 mL of 1.3 M solution) dropwise to the reaction, maintaining the temperature at -78 °C.
- Continue stirring at -78 °C for 30 minutes after the addition is complete.
- Add trimethyl borate (15 mL) to the reaction mixture.
- Allow the reaction to gradually warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by adding deionized water (50 mL).
- Extract the aqueous layer with dichloromethane (2 x 100 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The resulting product is 3-hydroxybenzeneboronic acid, which typically appears as a white solid.^[5] This procedure has a reported yield of approximately 58%.^{[5][9]}

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-hydroxybenzeneboronic acid from m-bromophenol.

Synthesis of 3-Hydroxybenzeneboronic Acid



[Click to download full resolution via product page](#)

Caption: A flowchart of the synthesis of 3-hydroxybenzeneboronic acid.

Interaction with Diols for Glucose Sensing

Phenylboronic acids are known for their ability to reversibly bind with 1,2- and 1,3-diols, such as glucose. This interaction forms the basis of their application in glucose-responsive systems for drug delivery and sensing.[\[10\]](#) At lower glucose concentrations, a 2:1 complex between the boronic acid and glucose is favored, leading to hydrogel cross-linking. As glucose levels rise, this converts to a 1:1 complex, reducing cross-linking and allowing for the release of an entrapped drug.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Reversible interaction of phenylboronic acid with glucose.

Applications in Drug Development and Research

3-Hydroxybenzeneboronic acid is a valuable building block in medicinal chemistry and materials science.

- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various compounds, including potent and selective 17 β -hydroxysteroid dehydrogenase type 1 (17 β -HSD1) inhibitors, which are investigated for treating estrogen-dependent diseases.[8][11]
- Suzuki-Miyaura Coupling: It is frequently used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides, a fundamental transformation in the synthesis of complex organic molecules.[3][5][12]
- Biosensors: The diol-binding property of the boronic acid group makes it a critical component in the development of electrochemical biosensors and carbon quantum dot-based sensors for detecting sugars like fructose.[3][5][12]
- Materials Science: It has been utilized in the synthesis of boron and nitrogen-doped polymer nano/microspheres.[3][5][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Hydroxyphenylboronic acid | 87199-18-6 [chemicalbook.com]
- 6. 3-Hydroxyphenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 3-羟基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]

- 9. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3-ヒドロキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxybenzeneboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301963#molecular-weight-of-3-hydroxybenzeneboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com